N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which introduces a spirocyclic ketal structure.
- N2-substituent: A 3-acetamidophenyl group, providing hydrogen-bonding capacity and aromatic interactions.
However, the specific biological activity of this compound remains underexplored in the provided evidence.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-13(23)21-14-6-5-7-15(10-14)22-18(25)17(24)20-11-16-12-26-19(27-16)8-3-2-4-9-19/h5-7,10,16H,2-4,8-9,11-12H2,1H3,(H,20,24)(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRJOOHCHINCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common route involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with an appropriate amine to form the corresponding amine derivative. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Structural Features and Substituent Analysis
The compound is compared to three key oxalamide analogs (Table 1):
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
Metabolic and Toxicological Profiles
Metabolism:
- S336 (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting alternative pathways (e.g., oxidation or demethylation) .
- Target Compound : While direct data are unavailable, the spirocyclic ketal may resist esterase-mediated hydrolysis, prolonging half-life. The acetamidophenyl group could undergo slower hydrolysis compared to methoxy groups, as seen in structurally related amides .
Functional and Application Differences
- Flavoring Agents : S336 and analogs are potent umami agonists used in food additives . The target compound’s lack of methoxy/pyridyl groups—critical for receptor binding in S336—suggests divergent applications, possibly in pharmaceuticals or agrochemicals.
- The target compound’s acetamidophenyl group may offer herbicidal or fungicidal activity, though this remains speculative.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide is a synthetic compound with a unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 332.4 g/mol. Its structural components include:
- 1,4-Dioxaspiro[4.5]decan moiety : Contributes to the compound's three-dimensional conformation.
- Oxalamide functional group : Implicated in various biological interactions.
Preliminary studies indicate that this compound may exert its effects through the following mechanisms:
- Inhibition of Kinases : The compound has been identified as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in regulating necroptosis—a form of programmed cell death. Inhibition of RIPK1 can influence downstream signaling pathways associated with inflammation and cell survival.
- Anti-inflammatory and Analgesic Properties : Initial investigations suggest that this compound may possess anti-inflammatory and analgesic properties, potentially modulating signal transduction pathways and influencing enzyme activity.
Research Findings
A variety of studies have explored the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Kinase Inhibition | Inhibits RIPK1 activity, affecting necroptosis regulation | |
| Anti-inflammatory | Potential to reduce inflammation through kinase modulation | |
| Analgesic Effects | May provide pain relief by interacting with specific targets |
Case Study 1: Inhibition of RIPK1
A study focusing on the inhibition of RIPK1 demonstrated that this compound effectively reduced necroptotic cell death in vitro. The results indicated that the compound could be a promising candidate for therapeutic applications targeting inflammatory diseases characterized by dysregulated necroptosis.
Case Study 2: Anti-inflammatory Effects
In another research project, the compound was tested for its anti-inflammatory properties in animal models. Results revealed a significant reduction in inflammatory markers following treatment with the oxalamide derivative, suggesting its potential utility in managing conditions such as arthritis or other inflammatory disorders.
Q & A
What synthetic methodologies are recommended for synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound involves coupling the 1,4-dioxaspiro[4.5]decane-derived amine with 3-acetamidophenyl oxalamide. A two-step approach is recommended:
Spiro-ring formation : Use a ketalization reaction of cyclohexanone with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,4-dioxaspiro[4.5]decane core .
Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the spirocyclic amine to the oxalamide moiety.
Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) can identify optimal conditions for yield and purity .
How can crystallographic and spectroscopic data resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography : Single-crystal analysis (as in ) confirms the spirocyclic conformation and stereochemistry. Key parameters include bond angles (e.g., C-O-C in the dioxolane ring) and torsion angles between the acetamidophenyl and spiro groups .
- Spectroscopy :
- NMR : ¹H and ¹³C NMR can identify methylene protons in the spiro ring (δ ~3.5–4.0 ppm) and acetamide NH (δ ~8.0 ppm).
- IR : Stretching frequencies for C=O (oxalamide: ~1680 cm⁻¹) and N-H (acetamide: ~3300 cm⁻¹) validate functional groups.
Discrepancies between computational (DFT) and experimental spectra may indicate conformational flexibility or solvation effects .
What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular dynamics (MD) simulations : Assess membrane permeability via logP calculations (e.g., using ChemAxon or Schrodinger Suite).
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on the oxalamide moiety’s hydrogen-bonding potential.
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 evaluate bioavailability, CYP450 interactions, and toxicity. For example, the spirocyclic structure may reduce metabolic degradation compared to linear analogs .
How can contradictory bioactivity data from in vitro vs. in vivo studies be analyzed?
Answer:
- In vitro-in vivo correlation (IVIVC) : Perform dose-response assays (e.g., IC50 in cell lines) and compare with pharmacokinetic data (e.g., plasma concentration in rodent models). Discrepancies may arise due to:
- Poor solubility (test via HPLC-UV at physiological pH).
- Protein binding (use equilibrium dialysis to measure free fraction).
- Mechanistic studies : Apply transcriptomics or proteomics to identify off-target effects in vivo. For instance, the 3-acetamidophenyl group may interact with serum albumin, altering bioavailability .
What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Asymmetric synthesis : Optimize catalytic asymmetric ketalization (e.g., using BINOL-derived phosphoric acids) to directly form the spiro ring with >95% ee .
- Process control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress and prevent racemization .
How can the stability of this compound under varying storage conditions be systematically evaluated?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via:
- HPLC-MS : Identify hydrolysis products (e.g., cleavage of the oxalamide bond).
- Karl Fischer titration : Quantify water uptake in hygroscopic samples.
- Accelerated stability testing : Use Arrhenius modeling to predict shelf life. The dioxaspiro ring’s rigidity may enhance thermal stability compared to non-cyclic analogs .
What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?
Answer:
- Kinetic studies : Use stopped-flow spectroscopy to monitor reactions with nucleophiles (e.g., thiols or amines). The oxalamide’s electron-withdrawing groups may increase susceptibility to nucleophilic attack.
- DFT calculations : Map potential energy surfaces to identify transition states. For example, the spirocyclic structure’s steric hindrance may slow SN2 reactions at the methylene bridge .
How should researchers design assays to differentiate between target-specific and off-target effects?
Answer:
- Counter-screening : Test the compound against related enzymes/receptors (e.g., kinase panels or GPCR arrays).
- CRISPR-Cas9 knockouts : Generate cell lines lacking the target protein to confirm on-target activity.
- Biophysical validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and rule out nonspecific interactions .
What statistical methods are appropriate for analyzing dose-response data with high variability?
Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism.
- Bootstrapping : Estimate confidence intervals for EC50 values when replicates are limited.
- ANOVA with post-hoc tests : Compare treatments across multiple concentrations. For example, use Tukey’s HSD to identify significant differences in efficacy between 10 μM and 100 μM doses .
How can researchers address discrepancies in toxicity profiles observed across different cell lines?
Answer:
- Cell line authentication : Verify via STR profiling to rule out cross-contamination.
- Mechanistic toxicology : Perform RNA-seq to compare stress-response pathways (e.g., oxidative stress in HepG2 vs. HEK293 cells).
- Metabolite profiling : Use LC-MS to identify cell-specific metabolites (e.g., reactive quinones from acetamide oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
